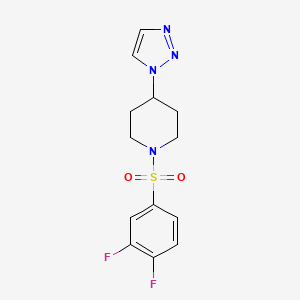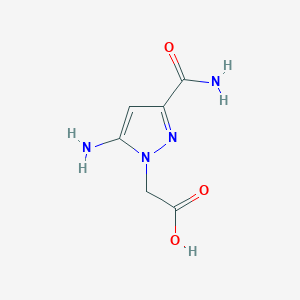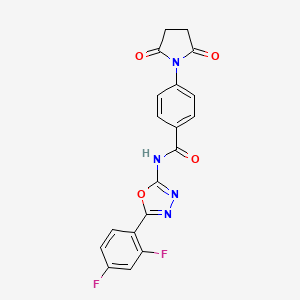
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate, also known as DCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCQ is a potent inhibitor of the enzyme protein kinase CK2, which is involved in a variety of cellular processes, including cell growth, proliferation, and differentiation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
Synthesis of Sulfonohydrazide-Substituted Derivatives : A study detailed the synthesis of sulfonohydrazide-substituted 8-hydroxyquinoline derivative and its oxinates, highlighting the pharmacological importance of 8-hydroxyquinolines and sulfonamides. This process involved reactions with various metal salts and displayed significant antimicrobial and antifungal activities (Dixit et al., 2010).
Anticancer Activity of Chloroquinoline Derivatives : A study focused on synthesizing chloroquinoline derivatives incorporating benzene-sulfonamide moieties. These compounds, including chloroquinoline, were evaluated for their anticancer activity against various cancer cell lines. Some compounds showed comparable activity to reference drugs (Ghorab et al., 2016).
Reactions of Isoquinoline Derivatives : Research on the reactions of isoquinoline derivatives with methylsulfinylmethyl carbanion revealed the synthesis of various compounds. This study contributed to understanding the reaction mechanisms involving isoquinolines (Takeuchi et al., 1992).
Pharmaceutical Applications
Quinazoline Derivatives as Therapeutic Agents : Research on quinazoline derivatives, which include quinoline compounds, explored their potential as diuretic and antihypertensive agents. This study provides insights into their structure-activity relationship and pharmacological potential (Rahman et al., 2014).
Antibacterial Isothiazoloquinolone Synthesis : The synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone, involving quinoline derivatives, was reported. This compound showed effectiveness against resistant organisms like MRSA (Hashimoto et al., 2007).
Inhibitors Targeting Alzheimer’s Disease : A series of sulfonamides derived from 4-methoxyphenethylamine, which relates to quinoline derivatives, were synthesized and evaluated as potential therapeutic agents for Alzheimer’s disease. The study included enzyme inhibitory kinetics and computational analysis (Abbasi et al., 2018).
Analytical Chemistry Applications
Fluorescence Derivatization Reagent : A study found that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, is a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This highlights its utility in analytical chemistry (Yoshida et al., 1992).
Corrosion Protection : The corrosion protection properties of newly synthesized 8-hydroxyquinoline derivatives, relevant to the quinoline class, were investigated. These compounds showed significant inhibition against carbon steel corrosion in acidic media (Faydy et al., 2019).
Eigenschaften
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO4S/c1-11(2)14-9-18(17(26-4)8-12(14)3)28(24,25)27-20-16(22)10-15(21)13-6-5-7-23-19(13)20/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUASPFUWTHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-ethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2711341.png)

![Tert-butyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2711348.png)
![1-[4-(5-Tert-butyltriazol-1-yl)phenyl]-2-chloroethanone](/img/structure/B2711349.png)
![N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2711353.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711355.png)

![2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2711357.png)


![4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B2711362.png)
![7-Methyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2711363.png)
![2-Cyclopropyl-N-[2-fluoro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2711364.png)